3-Ethyloxolane-3-carbonitrile
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Overview
Description
3-Ethyloxolane-3-carbonitrile is an organic compound with the molecular formula C₇H₁₁NO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyloxolane-3-carbonitrile typically involves the reaction of ethyl bromide with oxolane-3-carbonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction mixture is then heated to reflux, and the product is isolated by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Ethyloxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-Ethyloxolane-3-carboxylic acid.
Reduction: 3-Ethyloxolane-3-amine.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
3-Ethyloxolane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyloxolane-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The oxolane ring provides stability to the molecule, allowing it to undergo reactions under mild conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyloxolane-3-carbonitrile
- 3-Phenyloxolane-3-carbonitrile
- 3-Benzylaminooxolane-3-carbonitrile
Uniqueness
3-Ethyloxolane-3-carbonitrile is unique due to its ethyl group, which imparts specific chemical properties and reactivity. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-ethyloxolane-3-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-2-7(5-8)3-4-9-6-7/h2-4,6H2,1H3 |
InChI Key |
UIPAAUVBCWPZQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1)C#N |
Origin of Product |
United States |
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